molecular formula C9H16N2O B6226739 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide CAS No. 2694057-56-0

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide

Cat. No. B6226739
CAS RN: 2694057-56-0
M. Wt: 168.2
InChI Key:
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Description

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide, also known as 2-AAM, is a synthetic compound with a variety of uses in scientific research. It is a member of the azaspiroheptane family of compounds, which are commonly used in organic synthesis and medicinal chemistry. 2-AAM has been studied for its potential use in a variety of applications, including as a drug candidate and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide has been studied for its potential use in a variety of scientific research applications. It has been used as a tool for studying enzyme-catalyzed reactions, as a drug candidate for the treatment of certain diseases, and as a tool for studying the biochemical and physiological effects of drugs and other compounds. Additionally, it has been used in the development of new synthetic methods and the synthesis of other compounds.

Mechanism of Action

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme and inhibit its activity. Additionally, it has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor, and modulate the activity of these receptors.
Biochemical and Physiological Effects
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in a variety of ways. Additionally, it has a wide range of potential applications in scientific research. However, it has some limitations as well. It is not soluble in water, so it must be used in an organic solvent. Additionally, it is not very soluble in most organic solvents, so it must be used in high concentrations.

Future Directions

There are a variety of potential future directions for 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its potential use as a drug candidate and its potential for use in the development of new synthetic methods and the synthesis of other compounds. Additionally, further research could be conducted on its potential for use in the development of new enzyme inhibitors and modulators of receptor activity. Finally, further research could be conducted on its potential for use in drug delivery systems and its potential for use in the development of new therapeutic agents.

Synthesis Methods

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide can be synthesized in a variety of ways. The most common method is a multi-step synthesis involving the reaction of 5-azaspiro[2.4]heptan-6-one with N-methylacetamide in the presence of a base. The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at room temperature. Other synthesis methods have been developed, including a one-step synthesis involving the reaction of 5-azaspiro[2.4]heptan-6-one with N-methylacetamide in the presence of a base and a two-step synthesis involving the reaction of 5-azaspiro[2.4]heptan-6-one with N-methylacetamide in the presence of a base and a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide involves the reaction of N-methylacetamide with 5-azaspiro[2.4]heptane in the presence of a suitable reagent.", "Starting Materials": [ "N-methylacetamide", "5-azaspiro[2.4]heptane" ], "Reaction": [ "To a solution of N-methylacetamide in a suitable solvent, add 5-azaspiro[2.4]heptane.", "Add a suitable reagent to the reaction mixture and stir at room temperature for a suitable time.", "Isolate the product by filtration or extraction and purify by suitable methods." ] }

CAS RN

2694057-56-0

Product Name

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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